1,2,4-Oxadiazole-3-carboxamide, 5-amino-
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Overview
Description
1,2,4-Oxadiazole-3-carboxamide,5-amino-(9ci) is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. One common method is the reaction of acylhydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . Another approach involves the use of amidoximes, which react with carboxylic acids or their derivatives to yield the desired oxadiazole .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often employs scalable and efficient synthetic routes. For example, the reaction of acylhydrazides with nitriles can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration . Additionally, continuous flow chemistry techniques can be utilized to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-3-carboxamide,5-amino-(9ci) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted oxadiazoles .
Scientific Research Applications
1,2,4-Oxadiazole-3-carboxamide,5-amino-(9ci) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as an anti-cancer agent, enzyme inhibitor, and anti-inflammatory drug
Industry: It is utilized in the development of scintillating materials and dyestuffs.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-carboxamide,5-amino-(9ci) involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, which is crucial for DNA synthesis, thereby exhibiting anti-cancer properties.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound affects signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
1,2,4-Oxadiazole-3-carboxamide,5-amino-(9ci) can be compared with other oxadiazole isomers:
1,2,3-Oxadiazole: This isomer is less stable and tends to revert to its diazoketone tautomer.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is widely studied for its biological activities, including antibacterial and anticancer properties.
The uniqueness of 1,2,4-oxadiazole-3-carboxamide,5-amino-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-1,2,4-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-1(8)2-6-3(5)9-7-2/h(H2,4,8)(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQASEQJPNMSZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=N1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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